molecular formula C14H8O4 B121750 Anthrarufin CAS No. 117-12-4

Anthrarufin

Cat. No. B121750
CAS RN: 117-12-4
M. Wt: 240.21 g/mol
InChI Key: JPICKYUTICNNNJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Anthracene, a fundamental unit of anthrarufin, is known for its panel-like shape and robust photophysical behavior, making it a versatile building block for constructing functional molecules and molecular assemblies . Anthrarufin itself is a dihydroxyanthraquinone, a derivative of anthracene, which has been studied for its reactivity, particularly in nitration reactions. The nitration of anthrarufin using concentrated sulfuric and nitric acids leads to the formation of mono-, di-, and tetra-nitration products . The molecular structure of anthrarufin allows for such chemical modifications, which are crucial for its diverse applications in organic synthesis.

Synthesis Analysis

Anthrarufin has been utilized as a starting material for the synthesis of various complex molecules. For instance, it has been converted into intermediates suitable for the synthesis of vineomycins through a high-yielding route involving sequential reductive Claisen rearrangements . Additionally, a key intermediate in the synthesis of vineomycinone B2 methyl ester has been prepared from anthrarufin via a new route, demonstrating the versatility of anthrarufin in synthetic chemistry .

Chemical Reactions Analysis

The reactivity of anthrarufin extends to its ability to form homobinuclear complexes with transition metal ions, as indicated by the preparation of complexes where anthrarufin acts as a ligand coordinating with metals such as cobalt, nickel, copper, and zinc . Furthermore, the photocatalytic oxygenation of anthracenes, a reaction relevant to anthrarufin, has been achieved using a visible light photocatalyst, leading to the formation of oxygenation products such as epidioxyanthracenes and anthraquinone .

Physical and Chemical Properties Analysis

The electronic structure of anthracene and its derivatives, including anthrarufin, has been explored through photoelectron spectroscopy, revealing insights into the evolution of the electronic structure from molecules to bulk . The photophysical properties of anthracene derivatives are also highlighted by the synthesis of Anthradan, a fluorophore with a 2,6-donor-acceptor anthracene structure, which exhibits polarity-sensitive emission and high quantum yields in various solvents . These properties are indicative of the potential applications of anthrarufin and its derivatives in fluorescence applications and as sensitive probes in biological systems.

Anthrarufin is a dihydroxyanthraquinone that serves as a versatile intermediate in organic synthesis, capable of undergoing various chemical reactions, including nitration and complex formation with metals. Its molecular structure is amenable to functionalization, which is exploited in the synthesis of complex molecules such as vineomycinone B2 methyl ester. The physical and chemical properties of anthrarufin, such as its electronic structure and photophysical behavior, are of significant interest in the field of materials science and photophysics .

Scientific Research Applications

Anthrarufin in Chemistry and Spectroscopy

Anthrarufin, a derivative of 1,5-dihydroxy-9,10-anthracenedione, plays a significant role in the field of chemistry, particularly in the study of homobinuclear complexes. Akrivos et al. (1990) explored the preparation and spectroscopic study of homobinuclear complexes of anthrarufin with transition metal ions, highlighting its importance in understanding the spectroscopic behavior and magnetic properties of such compounds (Akrivos et al., 1990).

Anthrarufin in Organic Synthesis

In the realm of organic synthesis, anthrarufin has been utilized as an intermediate for synthesizing various compounds. For instance, Cambie et al. (1987) demonstrated the conversion of anthrarufin into a suitable intermediate for the synthesis of vineomycins, showcasing its utility in complex organic synthesis processes (Cambie et al., 1987).

Space Research and Astrobiology

Anthrarufin's application extends to space research and astrobiology, where it has been used in experiments to understand the effects of solar and cosmic radiation on organic materials. Elsaesser et al. (2014) investigated the photostability of anthrarufin thin films in simulated Martian conditions as part of the OREOcube experiment on the International Space Station, contributing to our understanding of organic-inorganic interactions in space environments (Elsaesser et al., 2014).

Research in Dyes and Pigments

The study of anthrarufin in the context of dyes and pigments is also notable. Ukponmwan and Freeman (1990) characterized the products derived from the nitration of anthrarufin, providing insights into its chemical transformations and potential applications in the field of dyes and pigments (Ukponmwan & Freeman, 1990).

Biological Research

In biological research, anthrarufin has been studied for its interactions with cellular components. Kawai et al. (1986) investigated the genotoxicity of anthrarufin in the hepatocyte/DNA repair test, revealing its potential impact on genetic material and cellular functions (Kawai et al., 1986).

Safety And Hazards

Anthrarufin has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Anthrarufin and its anionic moieties have been suggested as potential inhibitors of HIV-1 . This suggests that Anthrarufin could have potential applications in the medical field, particularly in the treatment of HIV-1.

properties

IUPAC Name

1,5-dihydroxyanthracene-9,10-dione
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InChI

InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6,15-16H
Source PubChem
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InChI Key

JPICKYUTICNNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H8O4
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DSSTOX Substance ID

DTXSID8051594
Record name 1,5-Dihydroxyanthraquinone
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Molecular Weight

240.21 g/mol
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Physical Description

Green to yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS]
Record name Anthrarufin
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Product Name

1,5-Dihydroxyanthraquinone

CAS RN

117-12-4
Record name Anthrarufin
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Record name ANTHRARUFIN
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Synthesis routes and methods I

Procedure details

140 Parts of 1,5-dihydroxy-4,8-dinitro-anthraquinone-2,6-disulphonic acid in the form of 270 parts of an aqueous paste, containing sulphuric acid and sodium bisulphate and obtained by sulphonation and nitration of 81 parts of 1,5-dihydroxy-anthraquinone, are entered with stirring at 40° into 700 parts of water. 60 Parts of hydrazine hydrate are then added dropwise over the course of 90 minutes. The pH of the reaction mass immediately rises from 1,7 to 4 and then to 6.5. This value is kept by the dropwise addition of 45 parts of 30% aqueous hydrochloric acid. The temperature of the reaction mass is then raised to 80°. 10 Parts of hydrazine hydrate are then added dropwise over the course of 10 minutes. The pH is kept at 5.8 to 6 by the addition of 20 parts of 30% aqueous hydrochloric acid. The mass is stirred at 80° for 10 minutes. 58 Parts of 30% aqueous sodium hydroxide solution are subsequently added dropwise over the course of 5 minutes, whereby the pH is adjusted to 8. The precipitate is suction filtered, washed with 2000 parts of aqueous 10% sodium sulphate solution and 5000 parts of aqueous 5% sodium sulphate solution, and dried at 120°. 129 Parts of 1,5-dihydroxy-4,8-diamino-anthraquinone-2,6-disulphonic acid, containing 80% of free disulphonic acid, are obtained.
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Synthesis routes and methods II

Procedure details

Dinitroanthraquinone (same composition as in Example 2, 18.0 g; 0.06 mole), N-methylpyrrolidone (100 ml) and sodium formate (12.2 g; 0.18 mole) were stirred at 110° C. for 16 hours while air was sparged into the reaction mass. Product work-up as in Example 1 gave a cake of 1.9 g (92.5% 1,5-dihydroxyanthraquinone, 7.5% 1,8-dihydroxyanthraquinone) and a filtrate product of 12.0 g (4.0% 1-hydroxyanthraquinone, 88% 1,5- and 1,8-dihydroxyanthraquinone, 2.7% intermediate and 5.3% dinitroanthraquinones).
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18 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
632
Citations
J Sharma, R Gupta, S Mishra… - … Applied Materials & …, 2023 - ACS Publications
The resurgence in designing polyelectrolyte membrane (PEM) materials has propound grid-scale electrochemical energy storage devices. Herein, we report on studies corroborating …
Number of citations: 3 pubs.acs.org
S Mandal, SR Prasad, D Mandal… - ACS applied materials & …, 2019 - ACS Publications
Amplification of reactive oxygen species (ROS) generation through covalent conjugation of bovine serum albumin (BSA) with newly synthesized, ROS-producing carbon dots (CDs) …
Number of citations: 56 pubs.acs.org
DD Nguyen, NC Jones, SV Hoffmann… - … Acta Part A: Molecular …, 2010 - Elsevier
… (quinizarin, chrysazin, and anthrarufin), were investigated by … determined for chrysazin and anthrarufin, while the spectrum … states for chrysazin and anthrarufin. No evidence was found …
Number of citations: 27 www.sciencedirect.com
S Jeremić, A Kesić, JĐ Jovanović… - Medical Sciences Forum, 2022 - sciforum.net
… , the inhibitory activity of the anthrarufin and its anions toward … the molecular interactions between anthrarufin, its monoanion … , nevirapine, anthrarufin, anthrarufin-anion and anthrarufin-…
Number of citations: 3 sciforum.net
C Mirle, K Ramanujam - ACS Applied Energy Materials, 2022 - ACS Publications
Aqueous organic redox flow batteries (AORFBs) hold great promise in the storage of fluctuating renewable energy output for later use when there is a demand for electricity. Anthrarufin (…
Number of citations: 2 pubs.acs.org
MD Bercich, RC Cambie, TA Howe… - Australian Journal of …, 1995 - CSIRO Publishing
… (5), has been prepared by a new route from anthrarufin (6) via the intermediate 1-methoxy-2-… Other routes to (1) from anthrarufin have been developed. In one, compound (1) was formed …
Number of citations: 7 www.publish.csiro.au
EC Cogbill, JH Yoe - Analytica Chimica Acta, 1955 - Elsevier
The spectrophotometric characteristics of the color reactions of six new reagents for boron are presented. These are derivatives of the dihydroxyanthraquinones, anthrarufin, chrysazin, …
Number of citations: 26 www.sciencedirect.com
CB Ekanayake, CG Zoski - Electroanalysis, 2016 - Wiley Online Library
We report the use of scanning electrochemical microscopy (SECM) in determining the heterogeneous electron transfer and homogeneous association and comproportionation kinetics …
K Kawai, J Kitamura, T Hamasaki, Y Nozawa - Microbial Toxins in Foods …, 1990 - Springer
A variety of quinone and quinoid compounds have been isolated from fungi 1 and knowledge of their biological activities have been accumulated little by little. For anthraquinones, …
Number of citations: 5 link.springer.com
JC Macdonald, JH Yoe - Analytica Chimica Acta, 1963 - Elsevier
A new spectrophotometric method for the determination of scandium, is described using anthraru-fin-2, 6-disulfonic acid (disodium salt) as a reagent. The color reaction has a sensitivity …
Number of citations: 15 www.sciencedirect.com

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